Fgfr-IN-6 (PRN1371): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Fgfr-IN-6 (PRN1371): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fgfr-IN-6, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and gene amplification, is a key oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[1][2] PRN1371 was developed to address the need for a highly selective inhibitor that provides sustained target inhibition. Its irreversible binding mechanism offers distinct pharmacological advantages, including high potency and prolonged duration of action, which can be maintained even after the drug has been cleared from systemic circulation.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Fgfr-IN-6 (PRN1371).
Discovery and Rationale
The development of PRN1371 was guided by a structure-based design approach aimed at targeting a conserved cysteine residue (Cys488 in FGFR1) located within the ATP-binding pocket of FGFRs 1-4.[1] This strategy was pursued to achieve an irreversible covalent binding mode, which was hypothesized to confer high affinity, selectivity, and a prolonged inhibitory effect.[1] The sustained inhibition profile of an irreversible inhibitor is particularly advantageous as it requires new protein synthesis to restore pathway activation, potentially leading to durable tumor regression.[2][3]
Synthesis of Fgfr-IN-6 (PRN1371)
The chemical name for Fgfr-IN-6 (PRN1371) is 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[1][4] The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general synthetic route has been described in the scientific literature.[1] The synthesis commences with the construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group and the methylamino moiety. The final key step involves the attachment of the 3-(4-acryloylpiperazin-1-yl)propyl side chain, which contains the acrylamide "warhead" responsible for the covalent interaction with the target cysteine residue.
Biological Activity and Data Presentation
PRN1371 demonstrates potent and selective inhibition of the FGFR family of kinases. The following tables summarize the quantitative data from various biochemical and cellular assays.
Table 1: Biochemical Potency of PRN1371 against FGFR Isoforms and VEGFR2
| Target | IC50 (nM) ± SD |
| FGFR1 | 0.7 ± 0.1 |
| FGFR2 | 1.3 ± 0.2 |
| FGFR3 | 4.1 ± 0.7 |
| FGFR4 | 19.3 ± 4.7 |
| VEGFR2 | 705 ± 63 |
| Data from two independent determinations.[2] |
Table 2: Cellular Potency of PRN1371 against FGFR Mutant Cell Lines
| Cell Line/FGFR Mutation | IC50 (nM) |
| Ba/F3 FGFR2-K660E | 2.5 |
| Ba/F3 FGFR2-K660N | 3.1 |
| Ba/F3 FGFR2-N550K | 1.8 |
| Ba/F3 FGFR3-K650M | 1.2 |
| Data represents the concentration required to inhibit cell proliferation by 50%.[2] |
Table 3: Cellular Activity of PRN1371
| Assay | Cell Line | IC50 (nM) |
| Inhibition of FGFβ-mediated ERK phosphorylation | HUVEC | 2.4 |
| Inhibition of proliferation | SNU-16 (FGFR2 amplified) | 3.8 |
| HUVEC: Human Umbilical Vein Endothelial Cells; SNU-16: Gastric cancer cell line.[3] |
Mechanism of Action and Signaling Pathways
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. The primary pathways activated by FGFRs include the RAS-RAF-MEK-MAPK pathway, the PI3K-AKT-mTOR pathway, the PLCγ pathway, and the JAK-STAT pathway.[5][6][7] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.
PRN1371 exerts its inhibitory effect by forming an irreversible covalent bond with a conserved cysteine residue in the P-loop of the ATP binding site of FGFRs 1-4.[1][8] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling. The sustained inhibition of FGFR signaling by PRN1371 has been demonstrated by the blockade of pFGFR and downstream effectors like pERK in cellular and in vivo models.[2][3]
Experimental Protocols
Kinase Inhibition Assay
The enzymatic activity of FGFRs was determined using a Caliper capillary electrophoresis system, which measures the separation of phosphorylated and non-phosphorylated peptide substrates.
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Enzyme and Inhibitor Pre-incubation: Recombinant FGFR enzyme is pre-incubated with varying concentrations of PRN1371 for 15 minutes at room temperature in a buffer solution (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 10 mM sodium orthovanadate, 10 μM β-glycerophosphate, and 1% DMSO).[9]
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Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP (at its predetermined Km concentration).[9]
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Incubation: The reaction mixture is incubated for 3 hours at 25°C.[9]
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Reaction Quenching: The reaction is stopped by the addition of EDTA.[9]
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Data Analysis: The amounts of phosphorylated and non-phosphorylated substrate are quantified by the Caliper system. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
